molecular formula C8H11IN2O2 B3040008 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde CAS No. 1448855-48-8

1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde

Cat. No. B3040008
M. Wt: 294.09
InChI Key: MORMBVAMYAUREJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. It is a pyrazole derivative that has shown promising results in various biological assays, making it a subject of interest for researchers.

Scientific Research Applications

1. Synthesis and Biological Investigations

  • Synthesis and Antimicrobial Properties : Research has shown that pyrazole derivatives, including those similar to 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde, have been synthesized and demonstrated promising antimicrobial properties. For example, pyrazole-appended quinolinyl chalcones, containing a pyrazole group, have been synthesized using ultrasonic methods and shown to possess potent anti-microbial properties (Prasath et al., 2015).

2. Applications in Chitosan Schiff Bases

  • Synthesis and Biological Activity of Chitosan Derivatives : Derivatives of pyrazole, including those structurally related to 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde, have been used to synthesize Schiff bases of chitosan. These bases have been characterized and evaluated for their biological activity, including antimicrobial effects against various bacterial and fungal strains (Hamed et al., 2020).

3. Antioxidant and Anti-Inflammatory Activity

  • Synthesis for Medical Applications : Compounds similar to 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These studies are significant for understanding the potential therapeutic applications of these compounds (Sudha et al., 2021).

4. Use in Synthesis of Heterocycles

  • Precursors for Novel Heterocycles : Compounds structurally related to 1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde have been used as precursors for the synthesis of a variety of novel heterocycles. These heterocycles have potential applications in various fields, including pharmaceuticals (Baashen et al., 2017).

properties

IUPAC Name

1-(1-ethoxyethyl)-4-iodopyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-3-13-6(2)11-4-7(9)8(5-12)10-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORMBVAMYAUREJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)N1C=C(C(=N1)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethoxyethyl)-4-iodo-1H-pyrazole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
R Mazeikaite, J Sudzius, G Urbelis… - Arkivoc, 2014 - pdfs.semanticscholar.org
A convenient synthetic route for preparation of valuable synthetic intermediates-1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed. During this work protection …
Number of citations: 3 pdfs.semanticscholar.org
R Mažeikaitė - 2015 - Vilniaus universitetas
Number of citations: 0

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